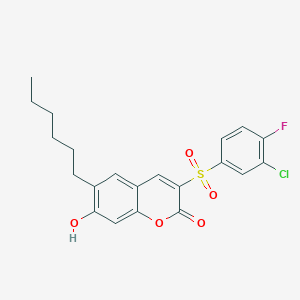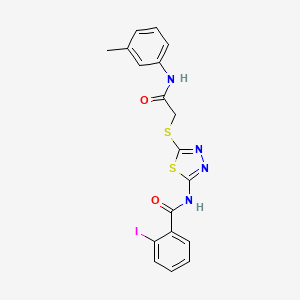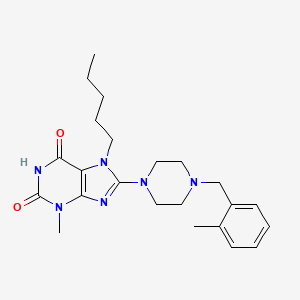![molecular formula C24H19NO5S B2603526 (4-Methoxyphenyl)[6-methoxy-4-(phenylsulfonyl)quinolin-3-yl]methanone CAS No. 866845-30-9](/img/structure/B2603526.png)
(4-Methoxyphenyl)[6-methoxy-4-(phenylsulfonyl)quinolin-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)[6-methoxy-4-(phenylsulfonyl)quinolin-3-yl]methanone, also known as MPQS, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. MPQS belongs to the class of quinoline-based compounds, which have been extensively studied for their diverse biological activities.
科学的研究の応用
Fluorescent Labeling and Analytical Applications
A novel fluorophore derived from the quinoline family, specifically 6-methoxy-4-quinolone (6-MOQ), has demonstrated substantial potential in biomedical analysis due to its strong fluorescence and large Stokes' shift in aqueous media. This compound's fluorescence intensity is not significantly affected by pH changes, showcasing strong fluorescence across a broad pH range (2.0 to 11.0). Its high stability against light and heat further emphasizes its suitability as a fluorescent labeling reagent, particularly in the determination of carboxylic acids, demonstrating its utility in sensitive analytical applications (Hirano et al., 2004).
Radiosynthesis for Research
The chemical structure related to (4-Methoxyphenyl)[6-methoxy-4-(phenylsulfonyl)quinolin-3-yl]methanone has been utilized in radiosynthesis, indicating its relevance in creating radiolabeled compounds for biological and pharmacological research. An example includes the carbon-14 radiosynthesis of a quinolin-2(1H)-one derivative, showcasing the methodological advancements in producing high-purity radiolabeled compounds for drug development and pharmacokinetic studies (Kitson et al., 2010).
Synthesis of Antitumor Compounds
Phosphorylation of quinoline derivatives has led to the development of monophosphate prodrugs with potential antitumor activity. Mechanistic studies suggest these compounds can undergo highly regioselective dephosphorylation, offering insights into their application in cancer treatment. This emphasizes the role of this compound derivatives in synthesizing new therapeutic agents with potential efficacy against cancer (Cheng et al., 2013).
Development of Novel Chemical Syntheses
Research involving the synthesis of metabolites of specific quinoline carboxylates demonstrates the compound's significance in organic chemistry, particularly in developing new synthetic routes and methodologies. Such studies are crucial for understanding chemical reactions and creating novel compounds with potential applications in various scientific fields (Mizuno et al., 2006).
Exploration of Cytotoxicity and Antiproliferative Properties
Compounds derived from quinoline and its modifications have shown significant cytotoxicity and antiproliferative properties against various cancer cell lines. This highlights the potential therapeutic applications of these compounds in oncology, particularly in developing new anticancer drugs (Tseng et al., 2013).
特性
IUPAC Name |
[4-(benzenesulfonyl)-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5S/c1-29-17-10-8-16(9-11-17)23(26)21-15-25-22-13-12-18(30-2)14-20(22)24(21)31(27,28)19-6-4-3-5-7-19/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKWMHSVCHJDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2603444.png)
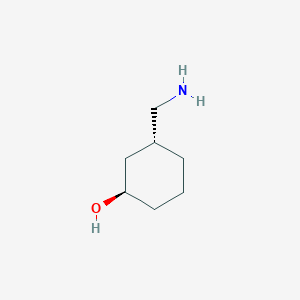
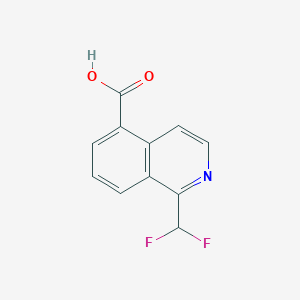
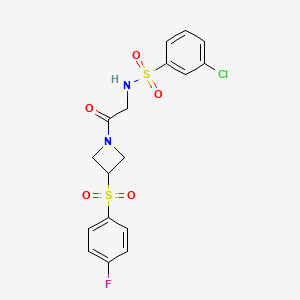
![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2603451.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2603453.png)



